![molecular formula C51H103N3O2 B14585917 N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide CAS No. 61169-59-3](/img/structure/B14585917.png)
N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide is a complex organic compound with a unique structure that includes a long hydrocarbon chain and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide typically involves a multi-step process. One common method includes the reaction of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide with a long-chain fatty acid chloride under basic conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide): Similar structure but with shorter hydrocarbon chains.
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide: Similar core structure but different functional groups.
Uniqueness
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide is unique due to its long hydrocarbon chain, which imparts specific physicochemical properties such as hydrophobicity and membrane permeability. These properties make it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments .
Eigenschaften
CAS-Nummer |
61169-59-3 |
|---|---|
Molekularformel |
C51H103N3O2 |
Molekulargewicht |
790.4 g/mol |
IUPAC-Name |
N-[3-[3-(docosanoylamino)propyl-methylamino]propyl]docosanamide |
InChI |
InChI=1S/C51H103N3O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-44-50(55)52-46-42-48-54(3)49-43-47-53-51(56)45-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-49H2,1-3H3,(H,52,55)(H,53,56) |
InChI-Schlüssel |
XOCFTYBBRKOHPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)CCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


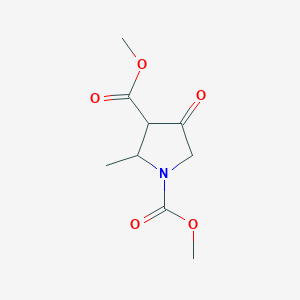
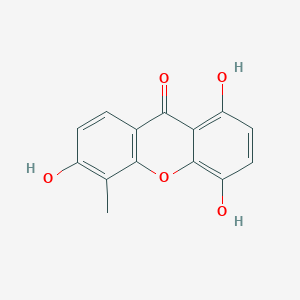
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
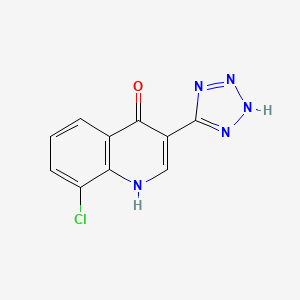
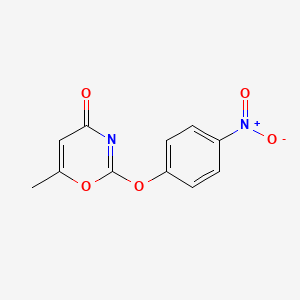
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
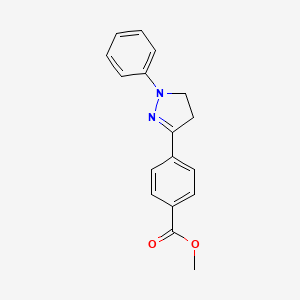
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)
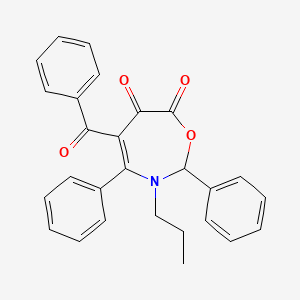

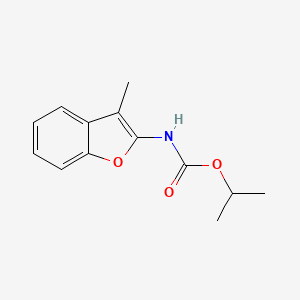
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
